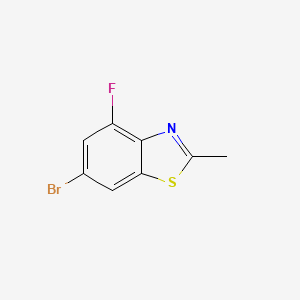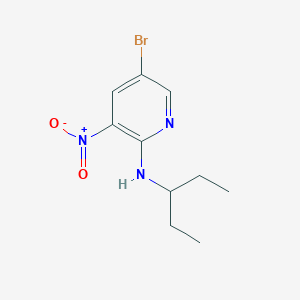
5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine
Vue d'ensemble
Description
5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine, also known as 5-Br-NEP, is an organic compound that is used in several scientific applications. It has been widely studied and is used in a variety of research fields such as biochemistry, physiology, and pharmacology. 5-Br-NEP is a useful compound because of its ability to act as a catalyst and react with other molecules. It has been used in a number of laboratory experiments and has been found to have a number of advantages and limitations.
Applications De Recherche Scientifique
Pharmaceutical Research
The structure of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine suggests potential for pharmaceutical applications. Compounds with similar structures have been explored for their antibacterial , antifungal , and anticancer properties . The nitro group, in particular, is known for its biological activity, which could be leveraged in the design of new drugs.
Agricultural Chemistry
In agriculture, such compounds are often examined for their use as pesticides or herbicides . The bromine atom present in the compound could be critical for the development of new agents that protect crops from pests and diseases .
Material Science
Heterocyclic compounds like 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine can be used in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to their conductive properties .
Chemical Synthesis
This compound could serve as an intermediate in the synthesis of more complex molecules. Its reactive sites — the bromine and nitro groups — make it a versatile building block for constructing a variety of chemical structures .
Biochemistry
In biochemistry, the compound’s derivatives could be used to study enzyme reactions or as a substrate in enzymatic assays, helping to understand biological processes at the molecular level .
Analytical Chemistry
Due to its distinctive structure, 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine can be used as a standard or reference compound in chromatography and mass spectrometry for the identification and quantification of similar compounds .
Environmental Science
The environmental fate of such compounds is also a significant area of study. Research could focus on the biodegradation of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine and its derivatives, assessing their impact on ecosystems .
Optoelectronics
Finally, the compound’s potential applications in optoelectronics, such as in the development of laser dyes and optical brighteners , could be explored due to its ability to absorb and emit light at specific wavelengths .
Propriétés
IUPAC Name |
5-bromo-3-nitro-N-pentan-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-3-8(4-2)13-10-9(14(15)16)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZIKODJKOUHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

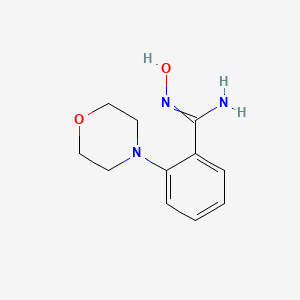
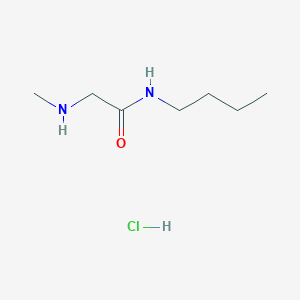
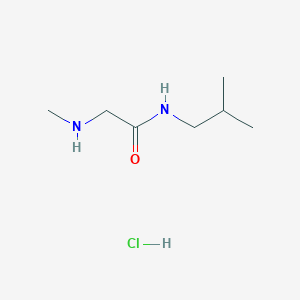
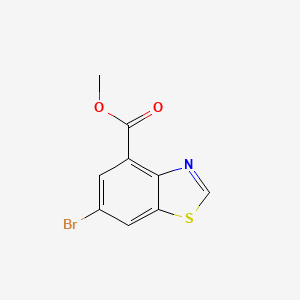
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)


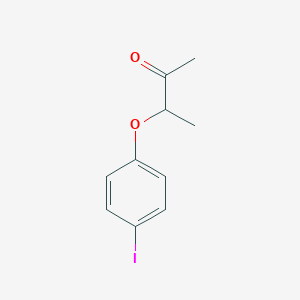


![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)
